4-Chloro-2-(trifluoromethoxy)benzyl bromide
Overview
Description
4-Chloro-2-(trifluoromethoxy)benzyl bromide is an organic compound characterized by a benzene ring substituted with a chlorine atom, a trifluoromethoxy group, and a bromomethyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of 4-chloro-2-(trifluoromethoxy)benzyl alcohol using bromine in the presence of a suitable catalyst.
Sandmeyer Reaction: Another method involves the diazotization of 4-chloro-2-(trifluoromethoxy)aniline followed by the reaction with copper(I) bromide to introduce the bromomethyl group.
Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methylene group.
Substitution: Nucleophilic substitution reactions can replace the bromomethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium cyanide, alkyl halides.
Major Products Formed:
Carboxylic acids, ketones, amines, and various alkylated derivatives.
Mechanism of Action
Target of Action
It is often used as a reagent in organic synthesis, suggesting that its targets could be a wide range of organic compounds .
Mode of Action
4-Chloro-2-(trifluoromethoxy)benzyl bromide is used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known to participate in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .
Pharmacokinetics
As a reagent used in organic synthesis, its bioavailability would depend on the specific conditions of the reaction and the nature of the other compounds present .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of the Suzuki–Miyaura coupling reaction, it contributes to the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions, including the presence of a palladium catalyst and a suitable temperature . Additionally, the compound should be stored at ambient temperature for optimal stability .
Scientific Research Applications
4-Chloro-2-(trifluoromethoxy)benzyl bromide is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential therapeutic properties in drug discovery and development.
Industry: The compound finds applications in the production of advanced materials and polymers.
Comparison with Similar Compounds
4-Chloro-2-(trifluoromethoxy)benzamide
2-(Trifluoromethyl)benzenesulfonyl chloride
Uniqueness: 4-Chloro-2-(trifluoromethoxy)benzyl bromide stands out due to its unique combination of halogen substituents, which confer distinct chemical and physical properties compared to similar compounds. Its versatility in chemical reactions and broad range of applications further highlight its significance.
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Properties
IUPAC Name |
1-(bromomethyl)-4-chloro-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-4-5-1-2-6(10)3-7(5)14-8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFOCXUYPQIXDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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